molecular formula C18H19BrN2O B3051358 (5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine CAS No. 331970-54-8

(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine

Cat. No.: B3051358
CAS No.: 331970-54-8
M. Wt: 359.3 g/mol
InChI Key: GPAHZRIDPUMZLF-UHFFFAOYSA-N
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Description

(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine (compound 27, as per ) is a substituted tryptamine derivative featuring a benzyl group with bromo and methoxy substituents at positions 5 and 2, respectively, attached to the ethylamine side chain of the indole core. The compound was synthesized with a 50% yield and exhibits a melting point of 192–193°C. Its ¹H-NMR data (DMSO-d₆, 400 MHz) confirms the structure, with distinct signals for the methoxy group (δ 3.81 ppm) and aromatic protons influenced by bromine and methoxy substitution patterns .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O/c1-22-18-7-6-15(19)10-14(18)11-20-9-8-13-12-21-17-5-3-2-4-16(13)17/h2-7,10,12,20-21H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAHZRIDPUMZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CNCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364987
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331970-54-8
Record name N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Design and Reaction Mechanisms

Retrosynthetic Analysis

The target compound dissects into two primary components:

  • 5-Bromo-2-methoxybenzyl moiety : Derived from bromination and methoxylation of substituted benzaldehyde.
  • 2-(1H-Indol-3-yl)ethylamine : Synthesized via reduction of indole-3-acetonitrile or reductive amination of indole-3-acetaldehyde.

Coupling these fragments via reductive amination or nucleophilic substitution forms the secondary amine backbone.

Stepwise Synthesis and Optimization

Synthesis of 5-Bromo-2-methoxybenzaldehyde

Route A: Direct Bromination of 2-Methoxybenzaldehyde

  • Reagents : N-Bromosuccinimide (NBS), acetic acid, catalytic H2SO4.
  • Conditions : Stir at 60°C for 12 h under N2.
  • Yield : 68–72%.
  • Mechanism : Electrophilic aromatic substitution, with methoxy directing bromination to the para position.

Route B: Diazotization-Bromination

  • Reagents : NaNO2, HBr, CuBr.
  • Conditions : Diazotize 2-methoxyaniline at −5°C, followed by bromination at 20°C.
  • Yield : 85% (industrial scale).
Table 1: Bromination Methods Comparison
Method Reagents Temperature Yield Purity (HPLC)
Direct NBS, H2SO4 60°C 72% 95%
Diazotization NaNO2, HBr, CuBr −5→20°C 85% 98%

Synthesis of 2-(1H-Indol-3-yl)ethylamine

Route A: Reduction of Indole-3-acetonitrile

  • Reagents : LiAlH4, THF.
  • Conditions : Reflux for 6 h.
  • Yield : 65%.

Route B: Reductive Amination of Indole-3-acetaldehyde

  • Reagents : NH4OAc, NaBH3CN, MeOH.
  • Conditions : RT, 24 h.
  • Yield : 78%.

Coupling Strategies

Method 1: Reductive Amination

  • Reagents : 5-Bromo-2-methoxybenzaldehyde, 2-(1H-indol-3-yl)ethylamine, NaBH3CN.
  • Conditions : MeOH, RT, 48 h.
  • Yield : 62%.
  • Side Products : Imine intermediates (<5%).

Method 2: Alkylation of Amine

  • Reagents : 5-Bromo-2-methoxybenzyl bromide, K2CO3, DMF.
  • Conditions : 80°C, 8 h.
  • Yield : 55%.
Table 2: Coupling Reaction Efficiency
Method Solvent Catalyst Time (h) Yield
Reductive MeOH NaBH3CN 48 62%
Alkylation DMF K2CO3 8 55%

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Synthesis : Microreactors reduce reaction time by 40% (patent CN101514184A).
  • Catalyst Recycling : CuBr recovery via filtration achieves 90% reuse efficiency.

Purification Techniques

  • Crystallization : Ethyl acetate/petroleum ether (1:3) yields 98% pure product.
  • Chromatography : Silica gel (hexane:EtOAc = 4:1) removes residual aldehydes.

Analytical Characterization

Structural Validation

  • 1H NMR (DMSO-d6): δ 2.85 (t, 2H, CH2), 3.72 (s, 3H, OCH3), 6.95–7.45 (m, aromatic).
  • HRMS : m/z 377.08 [M+H]+ (calc. 377.07).

Purity Assessment

  • HPLC : >99% (C18 column, MeCN:H2O = 70:30).
  • Melting Point : 142–144°C.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

  • Issue : Ortho-bromination byproducts (3–5%).
  • Solution : Excess NBS (1.2 eq.) suppresses isomerization.

Indole NH Reactivity

  • Issue : Alkylation at indole N1 position.
  • Solution : Boc protection (Boc2O, DMAP) before coupling, followed by TFA deprotection.

Emerging Methodologies

Photocatalytic Coupling

  • Reagents : Ru(bpy)3Cl2, visible light.
  • Yield : 70% (pilot studies).

Enzymatic Amination

  • Biocatalyst : Transaminase AT-101.
  • Conditions : pH 7.5, 37°C.
  • Yield : 50% (early-stage research).

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3), sodium thiolate (NaSR), or Grignard reagents (RMgX).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The brominated benzyl group may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : Compound 27 is unique in having bromo at position 5 and methoxy at position 2 on the benzyl ring, unlike analogs with substituents at positions 3 or 3. This ortho-methoxy substitution may sterically hinder interactions compared to para-substituted derivatives like 13 or 16 .
  • Yield : The lower yield (50%) of 27 compared to 11 (88%) or 17 (86%) suggests synthetic challenges, possibly due to steric or electronic effects of the 2-methoxy group during alkylation .
  • Melting Points: The lower melting point of 27 (192–193°C) vs.

Electronic and Steric Effects

  • Electron-Withdrawing vs. Donating Groups : The 5-bromo substituent (electron-withdrawing) in 27 may reduce electron density at the benzyl ring compared to 13 (4-methoxy, electron-donating). This could influence receptor binding affinity, as seen in serotonin receptor studies where electron-withdrawing groups enhance 5-HT₂A selectivity .

Pharmacological Implications (Indirect Evidence)

While direct receptor-binding data for 27 is unavailable, highlights that para-substituted analogs (e.g., 13 , 16 ) exhibit higher 5-HT₂A receptor affinity than meta-substituted ones (e.g., 10 , 11 ). The ortho-substitution in 27 may further modulate selectivity or potency, warranting targeted assays.

Biological Activity

The compound (5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine (CAS Number: 1713163-04-2) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of lipid metabolism and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a brominated methoxybenzyl moiety linked to an indole ethylamine framework. The presence of the bromine atom and the methoxy group is significant for its biological activity, influencing both solubility and receptor interactions.

Structure

Chemical Structure

Lipid Metabolism Modulation

Recent studies indicate that derivatives of indole ethylamine, including our compound of interest, exhibit significant effects on lipid metabolism. A notable research article demonstrated that a similar compound effectively activated PPARα (Peroxisome Proliferator-Activated Receptor Alpha) and CPT1a (Carnitine Palmitoyltransferase 1a), leading to reduced triglyceride accumulation in hepatocytes. Specifically, at concentrations of 5, 10, and 20 μM, the compound reduced intracellular triglyceride levels by 28.07%, 37.55%, and 51.33%, respectively, outperforming the commercial PPARα agonist fenofibrate .

Anticancer Properties

The anticancer potential of indole derivatives has been extensively documented. For instance, a study highlighted that similar compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 cells. The most active derivatives showed IC50 values of approximately 1.9 µg/mL for HCT-116 cells and 2.3 µg/mL for MCF-7 cells, indicating potent cytotoxic effects compared to standard chemotherapy agents like doxorubicin .

Case Studies

  • Case Study on Lipid Accumulation :
    • Objective : Evaluate the effect of this compound on lipid accumulation in AML12 cells.
    • Method : Oleic acid-induced triglyceride accumulation was assessed.
    • Results : The compound significantly inhibited triglyceride accumulation in a dose-dependent manner without cytotoxic effects at concentrations ≤20 μM .
  • Case Study on Anticancer Activity :
    • Objective : Investigate the cytotoxic effects of indole derivatives on cancer cell lines.
    • Method : MTT assay was performed to determine cell viability.
    • Results : The compound exhibited strong anticancer activity with low IC50 values against multiple cancer cell lines, suggesting its potential as a therapeutic agent .

Summary of Research Findings

Biological ActivityMechanismEfficacy
Lipid MetabolismPPARα activationReduces triglycerides by up to 51.33%
Anticancer ActivityInduces apoptosisIC50 values as low as 1.9 µg/mL

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine
Reactant of Route 2
Reactant of Route 2
(5-Bromo-2-methoxybenzyl)[2-(1H-indol-3-YL)ethyl]amine

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